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molecular formula C7H7Cl2NO3S B8295626 4-Chloro-5-[(ethylsulfanyl)methyl]-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride CAS No. 88932-97-2

4-Chloro-5-[(ethylsulfanyl)methyl]-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride

Cat. No. B8295626
M. Wt: 256.11 g/mol
InChI Key: OBRSCSMQQOPGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04579860

Procedure details

A solution of 0.5 ml of phosgene in 5 ml of benzene was added to 581 mg of 4-chloro-3-hydroxy-5-ethylthiomethylisoxazole, and then the mixture was stirred at room temperature for 5 hours, after which the solvent and excess phosgene were distilled off, to produce 4-chloro-2-chlorocarbonyl-5-ethylthiomethyl-4-isoxazolin-3-one. This was dissolved, without purification, in 30 ml of benzene and an equimolar mixture of the calculated amount of dimethylamine with triethylamine in 5 ml of benzene was added, with stirring, at room temperature. The mixture was stirred for a further 30 minutes and then washed, in turn, with 0.1N sulphuric acid (twice, 10 ml each time) and then water (3 times, 10 ml each time). The benzene layer was dried over anhydrous sodium sulphate, and the solvent was distilled off. The residue was purified by column chromatography through silica gel, eluted with a 25:1 by volume mixture of benzene and acetone. The solvent was distilled from the eluate, to give 661 mg (yield 83.2%) of the title compound in the form of an oil having a refractive index, nD22 =1.5454.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
581 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(Cl)=[O:2].[Cl:5][C:6]1[C:7]([OH:15])=[N:8][O:9][C:10]=1[CH2:11][S:12][CH2:13][CH3:14]>C1C=CC=CC=1>[Cl:5][C:6]1[C:7](=[O:15])[N:8]([C:1]([Cl:4])=[O:2])[O:9][C:10]=1[CH2:11][S:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
581 mg
Type
reactant
Smiles
ClC=1C(=NOC1CSCC)O
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
after which the solvent and excess phosgene were distilled off

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C(N(OC1CSCC)C(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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